molecular formula C20H29N5O11 B015981 [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide CAS No. 180152-82-3

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide

Cat. No. B015981
M. Wt: 515.5 g/mol
InChI Key: RWDIQDVCYXIARI-UHFFFAOYSA-N
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Description

N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a chemical derivative of diethylenetriaminepentaacetic acid (DTPA), known for its complexing and chelating properties, particularly with lanthanide ions. It has relevance in various fields such as bioconjugation, medical imaging, and as a component in the synthesis of targeted therapeutics.

Synthesis Analysis

The synthesis involves the modification of DTPA to introduce a maleimidoethyl group, enhancing its ability for specific conjugation with biomolecules through thiol groups. This modification is crucial for applications requiring targeted binding without affecting the biological activity of the conjugated molecules (Ali & Quadri, 1996).

Molecular Structure Analysis

The molecular structure of this derivative incorporates both the complexing capabilities of DTPA and the reactive maleimido group. The presence of maleimido allows for selective conjugation, while the DTPA backbone ensures strong chelation with metal ions. This dual functionality is crucial for creating highly specific and stable bioconjugates.

Chemical Reactions and Properties

N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide reacts specifically with sulfhydryl groups, forming stable thioether bonds. This property is utilized in bioconjugation, allowing for the targeted attachment of various biomolecules, such as antibodies or peptides, without compromising their biological function.

Physical Properties Analysis

The compound's physical properties, such as solubility and stability, are influenced by the DTPA backbone and the maleimidoethyl group. The solubility in aqueous and organic solvents is determined by the polar carboxylic acid groups and the overall molecular conformation, which is crucial for its application in biological systems.

Chemical Properties Analysis

The chelating ability of N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a key chemical property, allowing for the formation of stable complexes with metal ions. This is essential for applications in medical imaging, where it can be used to chelate radioisotopes for diagnostic purposes.

Scientific Research Applications

Nuclear Imaging Techniques

N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide, as part of the broader category of diethylenetriaminepentaacetic acid (DTPA) derivatives, has been pivotal in the development of nuclear imaging techniques. These methods, such as 99mTc-labeled DTPA galactosyl human serum albumin scintigraphy and hepatobiliary scintigraphy, are noninvasive and offer quantitative information on liver function. These are crucial in assessing hepatic function for liver surgery and transplantation pre- and post-operatively (de Graaf et al., 2010).

Radiopharmaceutical Development

The search for new and improved radiolabeling methods for monoclonal antibodies has led to the utilization of bifunctional chelates like DTPA, of which N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a derivative. This approach has facilitated the development of targeted therapeutic radiopharmaceuticals, enhancing the treatment efficacy of various diseases, including cancers (Hiltunen, 1993).

Decorporation of Radioactive Materials

In addressing the challenge of decorporation of plutonium, americium, and thorium from human bodies, studies have shown that DTPA and its derivatives, including N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide, are effective. These compounds enhance the excretion of these radioactive materials, contributing significantly to radiation safety and therapy (Stradling, 1994).

Environmental Biogeochemistry

The role of DTPA and its derivatives in environmental biogeochemistry, particularly in the disposal of chelated radioactive wastes, has been a subject of significant research. The study on the environmental behavior of these chelating agents highlights their strong complexation with radionuclides, influencing the migration rates of radionuclides from disposal sites and suggesting the need for pretreatment strategies to mitigate environmental impact (Means & Alexander, 1981).

properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDIQDVCYXIARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444224
Record name N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide

CAS RN

180152-82-3
Record name N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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